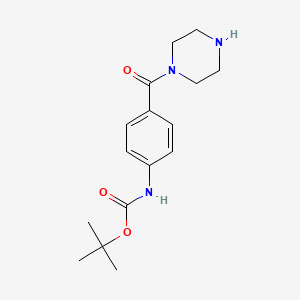

叔丁基(4-(哌嗪-1-羰基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

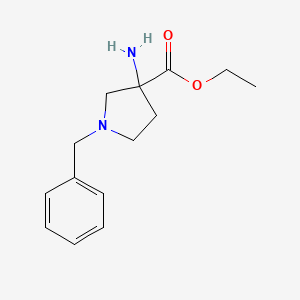

The compound tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals 10.

Synthesis Analysis

The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds typically involves multi-step organic reactions. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Other methods include condensation reactions , nucleophilic substitution reactions , and amination processes . The synthesis routes are optimized to improve yields and to ensure the purity of the final product .

Molecular Structure Analysis

The molecular structure of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives has been elucidated using X-ray crystallography. These compounds typically crystallize in the monoclinic space group with varying unit cell parameters 10. The piperazine ring often adopts a chair conformation, and the molecules may exhibit different dihedral angles between aromatic rings, indicating flexibility in their structure .

Chemical Reactions Analysis

Piperazine derivatives like tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate undergo various chemical transformations, which are crucial for their application as building blocks in organic synthesis. These transformations include reactions with organometallics to give N-(Boc)hydroxylamines , condensation with carbamimide , and nucleophilic substitution . These reactions are carefully studied to understand their mechanisms and to optimize the conditions for desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives are characterized using spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR 10. These studies provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the stability and reactivity of the molecules . Additionally, the compounds' crystal structures reveal intermolecular interactions that contribute to their solid-state architecture 10.

科学研究应用

碳钢中的防腐蚀行为

Praveen 等人的研究 (2021) 强调了叔丁基 (4-(哌嗪-1-羰基)苯基)氨基甲酸酯衍生物的合成和防腐蚀活性。该化合物在腐蚀介质中对碳钢表面的腐蚀抑制效率显着,在 25 ppm 时效率为 91.5%。这种有效性归因于在金属表面上的强而自发的吸附。该研究还包括电化学、量子化学和表面表征研究,以了解该化合物在高温下的行为 (Praveen et al., 2021).

合成和生物学评估

Sanjeevarayappa 等人 (2015) 合成了叔丁基 (4-(哌嗪-1-羰基)苯基)氨基甲酸酯的衍生物,并评估了其抗菌和驱虫活性。该化合物表现出中等的驱虫活性,但抗菌活性较差。这项研究还涉及光谱表征,如 LCMS、1H NMR、13C NMR、IR 和 CHN 元素分析,以及单晶 XRD 数据 (Sanjeevarayappa et al., 2015).

抗疟疾活性

Cunico 等人 (2009) 对叔丁基 (4-(哌嗪-1-羰基)苯基)氨基甲酸酯衍生物的研究揭示了它们作为抗疟疾剂的潜力。对这些衍生物的晶体结构进行了分析,显示了对其分子构象和抗疟疾活性的重要见解 (Cunico et al., 2009).

抗菌和抗真菌活性

Kulkarni 等人 (2016) 研究了叔丁基 (4-(哌嗪-1-羰基)苯基)氨基甲酸酯的两种衍生物的抗菌和抗真菌活性。发现这些化合物对几种微生物具有中度活性。该研究还涉及对分子结构和分子间相互作用的详细分析 (Kulkarni et al., 2016).

属性

IUPAC Name |

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDQQQVRDJXHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474224 |

Source

|

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate | |

CAS RN |

478798-20-8 |

Source

|

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)